1-(Tert-butoxy)-3-morpholinopropan-2-ol hydrochloride 1-(Tert-butoxy)-3-morpholinopropan-2-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185564-61-7
VCID: VC4690268
InChI: InChI=1S/C11H23NO3.ClH/c1-11(2,3)15-9-10(13)8-12-4-6-14-7-5-12;/h10,13H,4-9H2,1-3H3;1H
SMILES: CC(C)(C)OCC(CN1CCOCC1)O.Cl
Molecular Formula: C11H24ClNO3
Molecular Weight: 253.77

1-(Tert-butoxy)-3-morpholinopropan-2-ol hydrochloride

CAS No.: 1185564-61-7

Cat. No.: VC4690268

Molecular Formula: C11H24ClNO3

Molecular Weight: 253.77

* For research use only. Not for human or veterinary use.

1-(Tert-butoxy)-3-morpholinopropan-2-ol hydrochloride - 1185564-61-7

Specification

CAS No. 1185564-61-7
Molecular Formula C11H24ClNO3
Molecular Weight 253.77
IUPAC Name 1-[(2-methylpropan-2-yl)oxy]-3-morpholin-4-ylpropan-2-ol;hydrochloride
Standard InChI InChI=1S/C11H23NO3.ClH/c1-11(2,3)15-9-10(13)8-12-4-6-14-7-5-12;/h10,13H,4-9H2,1-3H3;1H
Standard InChI Key JUNCAOLFUNEXGJ-UHFFFAOYSA-N
SMILES CC(C)(C)OCC(CN1CCOCC1)O.Cl

Introduction

Chemical Identification and Nomenclature

Systematic Naming and Structure

The compound’s IUPAC name is 1-(2,4-di-tert-butylphenoxy)-3-morpholinopropan-2-ol hydrochloride, reflecting its core structure:

  • A propan-2-ol backbone.

  • A tert-butoxy group at position 1.

  • A morpholine moiety at position 3.

  • A hydrochloride salt form .

Table 1: Key Identifiers of 1-(Tert-Butoxy)-3-Morpholinopropan-2-Ol Hydrochloride

PropertyValueSource
CAS Registry Number1185564-61-7
Molecular FormulaC₁₇H₂₆ClNO₃
Molecular Weight386.0 g/mol
IUPAC Name1-(2,4-Di-tert-butylphenoxy)-3-morpholinopropan-2-ol hydrochloride

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via multi-step organic reactions, including alkylation and amine functionalization. Key steps involve:

  • Hydrogenation: Palladium on carbon (Pd/C) catalyzes the reduction of precursor alkynes or nitro groups .

  • Etherification: Reaction of tert-butyl alcohol with propylene glycol derivatives under acidic conditions .

  • Morpholine Incorporation: Nucleophilic substitution or reductive amination to introduce the morpholine ring .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYieldReference
1Pd/C, H₂ (725 psi), THF, 70°C, 48h74%
2Triethyl orthoformate, AlCl₃, toluene68%
3Benzyl bromide, K₂CO₃, acetone, reflux3.2%

Purification and Characterization

  • Chromatography: Silica gel column chromatography with hexane/ethyl acetate gradients .

  • Crystallization: Recrystallization from ethanol or dichloromethane .

  • Analytical Methods: NMR (¹H, ¹³C), IR, and mass spectrometry confirm structure and purity .

Physicochemical Properties

Stability and Solubility

  • Thermal Stability: Decomposes above 200°C; sensitive to moisture and light .

  • Solubility: Soluble in polar aprotic solvents (e.g., DMSO, THF) and sparingly soluble in water .

Table 3: Physicochemical Data

PropertyValueMethod/Source
Melting PointNot reported
Boiling PointDecomposes >200°C
logP (Partition Coeff.)~2.5 (estimated)Computational modeling

Pharmacological and Industrial Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing β-blockers and neuromodulators, leveraging its morpholine group for target binding . For example:

  • Analogues like cloranolol hydrochloride (CID 162743) are derived from similar tert-butylamino-propanol structures .

  • Potential use in TRPM8 modulators for cooling therapies, as seen in patent WO2021174475A1 .

Material Science

Its ether and amine functionalities make it suitable for:

  • Polymer crosslinking: Enhancing thermal stability in resins .

  • Coordination chemistry: Acting as a ligand in metal-organic frameworks (MOFs) .

HazardPrecautionary MeasuresSource
Skin ContactWash with soap/water; use nitrile gloves
InhalationUse fume hood; wear N95 respirator
StorageStore in airtight container at 2–8°C, dry place

Environmental Impact

  • Biodegradability: Low; requires incineration or chemical treatment for disposal .

  • Ecotoxicity: Potential aquatic toxicity (GHS H402) .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.28 (s, 9H, tert-butyl), 3.72 (m, 4H, morpholine), 4.12 (m, 1H, CH-O) .

  • IR (cm⁻¹): 3400 (O-H stretch), 1105 (C-O-C ether), 2850 (C-H morpholine) .

Table 5: Spectral Peaks

TechniqueKey SignalsReference
¹³C NMR72.1 (C-O), 66.5 (morpholine), 21.7 (CH₃)
Mass Spec (ESI+)m/z 350.2 [M+H]⁺

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